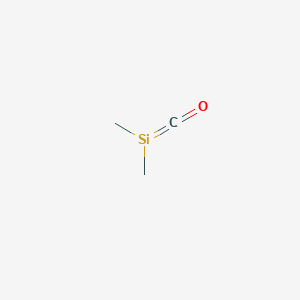

(Dimethylsilylidene)methanone

Description

The compound “(Dimethylsilylidene)methanone” (C₃H₆OSi) is a silicon-containing carbonyl derivative characterized by a silylidene group (Si=CH₂) bonded to a carbonyl carbon. Silicon-based carbonyl compounds, such as silyl ketones, are of interest in organometallic chemistry due to their unique electronic and steric profiles, which differ from traditional organic ketones .

Properties

CAS No. |

115591-59-8 |

|---|---|

Molecular Formula |

C3H6OSi |

Molecular Weight |

86.16 g/mol |

InChI |

InChI=1S/C3H6OSi/c1-5(2)3-4/h1-2H3 |

InChI Key |

NPLCQZHKCIWJTC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](=C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylsilylidene)methanone typically involves the reaction of dimethylchlorosilane with carbon monoxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(CH}_3)_2\text{SiCl} + \text{CO} \rightarrow \text{(CH}_3)_2\text{SiCO} + \text{HCl} ]

Industrial Production Methods

While specific industrial production methods for (Dimethylsilylidene)methanone are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Dimethylsilylidene)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-containing acids or esters.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silyl alcohols.

Substitution: The silicon atom can participate in substitution reactions, where the dimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce silyl alcohols.

Scientific Research Applications

(Dimethylsilylidene)methanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Dimethylsilylidene)methanone involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, allowing it to participate in a range of chemical reactions. The carbonyl group is reactive and can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Dimethylsilylidene)methanone with structurally or functionally related methanone derivatives, based on data extracted from the evidence:

Key Comparative Insights

Electronic Effects: (Dimethylsilylidene)methanone is expected to exhibit stronger electrophilicity at the carbonyl carbon compared to aryl-substituted methanones (e.g., benzophenone) due to the electron-withdrawing nature of the silylidene group. This contrasts with (4-Methoxyphenyl)phenylmethanone, where the methoxy group donates electrons, stabilizing the carbonyl . Substituents like halogens (e.g., fluoro in (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone) further polarize the carbonyl group, enhancing intermolecular interactions .

Catalytic Reactivity: Aryl methanones with electron-donating groups (e.g., methoxy) are more reactive in hydrogenation reactions, while phenolic -OH groups cause catalyst deactivation via acid-base interactions . Silicon-based analogs like (Dimethylsilylidene)methanone may require specialized catalysts due to Si–C bond sensitivity.

Thermal and Chemical Stability: Silicon-containing carbonyl compounds often show lower thermal stability than purely organic analogs. For example, (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone requires refrigeration , whereas benzophenone is stable at room temperature .

Applications: Aryl methanones are widely used in pharmaceuticals (e.g., dexamethasone formulations ) and agrochemicals (e.g., metrafenone ). Silicon variants like (Dimethylsilylidene)methanone could find niche applications in materials science or catalysis, though further studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.